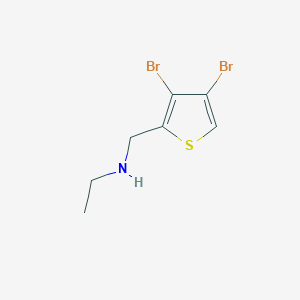

N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine

Description

Properties

Molecular Formula |

C7H9Br2NS |

|---|---|

Molecular Weight |

299.03 g/mol |

IUPAC Name |

N-[(3,4-dibromothiophen-2-yl)methyl]ethanamine |

InChI |

InChI=1S/C7H9Br2NS/c1-2-10-3-6-7(9)5(8)4-11-6/h4,10H,2-3H2,1H3 |

InChI Key |

KOZOVENITCGVPE-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=C(C(=CS1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine involves the reaction of 3,4-dibromothiophene with ethanamine under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often include advanced techniques such as bulk custom synthesis and sourcing of high-quality raw materials .

Chemical Reactions Analysis

Types of Reactions

N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that certain thiophene derivatives can effectively combat multidrug-resistant bacteria, making them potential candidates for new antibiotic therapies. The incorporation of bromine substituents enhances the biological activity of these compounds by increasing their lipophilicity and ability to penetrate bacterial membranes .

Anticancer Properties

N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine has been investigated for its anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study highlighted that thiophene derivatives could inhibit key signaling pathways involved in cancer progression .

Neuroprotective Effects

The compound has also been evaluated for its effects on neurological disorders. Its structural features suggest potential interactions with neurotransmitter systems, which may be beneficial in treating conditions such as schizophrenia and other neurodegenerative diseases. Research has indicated that such compounds can modulate neurotransmitter release and receptor activity, providing a basis for their use in neuropharmacology .

Materials Science

Organic Photovoltaics

this compound can serve as a building block for the synthesis of organic semiconductors. Thiophene-based polymers are known for their excellent electronic properties and are used in organic photovoltaic devices. The incorporation of dibromo substitutions can enhance the charge transport properties of these materials, making them suitable for efficient energy conversion applications .

Conductive Polymers

The compound's ability to form conductive polymers has been explored in the development of flexible electronic devices. Thiophene derivatives can be polymerized to create materials with high electrical conductivity and mechanical flexibility, which are essential for applications in organic electronics and sensors .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been studied for its potential as an enzyme inhibitor. Compounds with similar structures have shown promise in inhibiting enzymes critical to various metabolic pathways, including those involved in cancer metabolism and bacterial resistance mechanisms. This property makes them valuable tools in drug discovery and development .

Fluorescent Probes

Thiophene derivatives are also utilized as fluorescent probes in biochemical assays due to their photophysical properties. The introduction of bromine atoms can modify the electronic characteristics of these compounds, enhancing their fluorescence intensity and stability under physiological conditions .

Case Studies and Data Summary

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Antimicrobial Activity | Screening against MDR bacteria | Significant activity observed; potential for new antibiotics |

| Anticancer Properties | Cytotoxicity against cancer cells | Induced apoptosis; inhibited proliferation |

| Neuroprotective Effects | Interaction with neurotransmitter systems | Modulated receptor activity; potential treatment for CNS disorders |

| Organic Photovoltaics | Charge transport properties | Enhanced efficiency in energy conversion |

| Conductive Polymers | Flexible electronics | High conductivity; suitable for sensors |

| Enzyme Inhibition Studies | Inhibition of metabolic enzymes | Effective inhibitors identified; implications for drug development |

Mechanism of Action

The mechanism of action of N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s thiophene core distinguishes it from phenyl- or pyridinyl-based analogs. Key comparisons include:

Key Observations :

- Thiophene vs. Phenyl/Pyridine : The electron-rich thiophene may confer distinct electronic properties compared to phenyl or pyridine cores, affecting receptor binding or metabolic stability .

- Bromine Substitution : Bromine’s higher atomic weight and lipophilicity compared to Cl or I (as in 25I-NBOMe) could enhance membrane permeability but increase toxicity risks .

Pharmacological and Toxicological Profiles

While the target compound’s activity is undocumented, NBOMe derivatives (e.g., 25B-NBOMe, 25C-NBOMe) serve as critical comparators:

- Receptor Affinity: NBOMe compounds exhibit nanomolar affinity for 5-HT2A receptors, driven by halogen substituents and methoxybenzyl groups . The thiophene’s sulfur atom might alter binding kinetics or selectivity.

- Toxicity : Brominated NBOMe analogs (e.g., 25B-NBOMe) are associated with severe toxicity, including seizures and fatalities . The dibromo-thiophene moiety could amplify these risks due to increased stability or metabolite persistence.

Physicochemical Properties

Quantum molecular descriptors for substituted phenethylamines (e.g., dipole moment, HOMO-LUMO gap) suggest:

- Electrophilicity : Bromine’s electron-withdrawing effect may increase electrophilicity, enhancing reactivity with biological nucleophiles .

- Lipophilicity : Calculated logP values for brominated analogs (e.g., 25B-NBOMe: ~3.5) indicate moderate lipophilicity; the thiophene’s planarity might further enhance membrane penetration .

Biological Activity

N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a dibromothiophene moiety linked to an ethanamine group. The presence of bromine substituents enhances its reactivity and potential for biological interaction.

- Histone Acetyltransferase Inhibition : Research has indicated that compounds related to this compound can inhibit histone acetyltransferases (HATs) such as p300/CBP. These enzymes are crucial for regulating gene transcription through acetylation of histones and transcription factors. The inhibition of HAT activity has implications in cancer therapy as it may disrupt oncogenic signaling pathways .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds exhibit antimicrobial properties by disrupting bacterial cell membranes. For instance, modifications to the thiophene structure have shown efficacy against multidrug-resistant (MDR) strains of bacteria by enhancing membrane permeability and compromising cell integrity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Bromine Substitution : The position and number of bromine atoms significantly affect the compound's inhibitory potency against HATs. For example, compounds with bromine at the 3-position have shown stronger inhibition compared to those with substitutions at other positions .

- Amine Variations : The nature of the amine group (e.g., primary vs. secondary) also impacts biological activity. Compounds with secondary amines have demonstrated enhanced interactions with target proteins due to increased steric effects and hydrogen bonding capabilities .

Case Study 1: Inhibition of p300/CBP HAT Activity

A study screened a library of thiophene derivatives, including this compound, for their ability to inhibit p300 HAT activity. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibition. For instance, a closely related compound showed an IC50 of 1.8 μM, highlighting the potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy Against MDR Bacteria

In another investigation, derivatives of thiophene were tested against various MDR bacterial strains. The results indicated that specific modifications led to significant reductions in minimum inhibitory concentration (MIC), achieving fold reductions greater than 512 when combined with colistin treatment. This suggests a synergistic effect that could enhance treatment options for severe bacterial infections .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.